molecular formula C23H21N3O2S B285516 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B285516
M. Wt: 403.5 g/mol
InChI Key: LSIKHBVYABULRQ-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves the inhibition of certain enzymes and pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. The compound also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are implicated in various diseases. It also exhibits neuroprotective effects and has been shown to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide in lab experiments include its low toxicity and high stability. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its potential as an anticancer agent in combination with other drugs. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its synthesis method.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its antimicrobial, anticancer, and antioxidant properties, as well as its neuroprotective effects, make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves the condensation of 2-mercaptobenzimidazole and benzyl bromide followed by the reaction with N-(4-methoxyphenyl)acetamide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, anticancer, and antioxidant properties. The compound has also shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N3O2S/c1-28-19-13-11-18(12-14-19)24-22(27)16-29-23-25-20-9-5-6-10-21(20)26(23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

LSIKHBVYABULRQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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